3-chloro-2-fluoro-4-nitroaniline
Description
Properties
CAS No. |
2091650-15-4 |
|---|---|
Molecular Formula |
C6H4ClFN2O2 |
Molecular Weight |
190.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substituent Directing Effects
The target compound’s benzene ring bears amino (-NH₂), nitro (-NO₂), fluorine (-F), and chlorine (-Cl) groups at positions 1, 4, 2, and 3, respectively. Key challenges include:
-
Nitration : The nitro group’s strong meta-directing influence competes with fluorine’s ortho/para-directing effects.
-
Halogenation : Introducing chlorine at position 3 requires overcoming steric and electronic barriers imposed by adjacent substituents.
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Protection-Deprotection : The amino group’s reactivity necessitates acetylation during nitration and halogenation to prevent undesired side reactions.
Proposed Synthetic Routes
Protection of 2-Fluoroaniline
2-Fluoroaniline is acetylated to form 2-fluoroacetanilide , shielding the amino group during subsequent reactions. Acetic anhydride in acetic acid (20–40% v/v) at 30–70°C achieves >95% conversion.
Nitration in Continuous-Flow Microreactors
Adapting the method from patent CN111018717A, a Corning high-flux microchannel reactor enables rapid, controlled nitration:
-
Conditions :
-
Reactants : 2-Fluoroacetanilide (1.0 equiv) and 68% HNO₃ (1.0–1.5 equiv) in acetic acid/acetic anhydride.
-
Flow Rates : 40.0–100.0 mL/min (substrate) and 4.0–30.0 mL/min (HNO₃).
-
Residence Time : 50–200 s at 30–70°C.
-
-
Outcome : Para-nitration dominates, yielding 4-nitro-2-fluoroacetanilide with 83–94% purity.
Chlorination at Position 3
Electrophilic chlorination using Cl₂ gas or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C targets position 3 (meta to nitro, ortho to fluorine):
-
Yield : ~70–85% (theorized based on analogous systems).
-
Byproducts : Minor ortho-chlorination (position 2) due to fluorine’s directing effect.
Hydrolysis and Isolation
The acetyl group is removed via reflux in 10% HCl/EtOH (2–4 h at 90–100°C), followed by:
Chlorination of 2-Fluoroacetanilide
Chlorinating 2-fluoroacetanilide prior to nitration may improve regioselectivity:
-
Conditions : FeCl₃ catalysis in CCl₄ at 50°C.
-
Outcome : Predominant chlorination at position 3 (70–80% yield).
Nitration Under Batch Conditions
Nitration with fuming HNO₃ in H₂SO₄ at 0–5°C directs nitro to position 4 (para to acetamido):
Optimization of Reaction Parameters
Microreactor vs. Batch Processing
| Parameter | Microreactor | Batch Process |
|---|---|---|
| Residence Time | 50–200 s | 2–6 h |
| Temperature | 30–70°C | 0–5°C |
| Yield | 83–94% | 70–85% |
| Byproducts | <1% | 5–10% |
Microreactors enhance heat/mass transfer, reducing decomposition and improving safety during exothermic nitrations.
Regioselectivity and Byproduct Formation
Competing Directing Effects
-
Nitration Stage : The acetamido group (position 1) directs nitro to position 4, while fluorine (position 2) weakly favors ortho (position 3) nitration. Microreactors minimize isomerization through rapid quenching.
-
Chlorination Stage : Nitro’s deactivation reduces ring reactivity, necessitating elevated Cl₂ concentrations for position 3 substitution.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoro-4-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3-chloro-2-fluoro-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-fluoro-4-nitroaniline is utilized in several scientific research areas:
Mechanism of Action
The mechanism by which 3-chloro-2-fluoro-4-nitroaniline exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 3-chloro-2-fluoro-4-nitroaniline, differing in substituent positions, halogen types, or functional groups. These variations significantly influence their physicochemical properties, toxicity, and applications.
Substituent Position and Halogenation Effects
Key Observations :
- Halogenation: Fluorine’s electronegativity increases the compound’s stability and reactivity compared to non-fluorinated analogs (e.g., 3-chloro-4-nitroaniline).
- Positional Isomerism : The nitro group’s position (C4 vs. C5) alters electronic distribution, affecting melting points and solubility. For example, this compound is more reactive in coupling reactions than its C5-nitro isomer .
- Toxicity : Chloronitroanilines (e.g., 2-chloro-4-nitroaniline) induce hepatocyte damage via glutathione (GSH) depletion, but fluorinated analogs lack direct toxicity data .
Functional Group Modifications
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-chloro-2-fluoro-4-nitroaniline, and how can reaction conditions be optimized?
- Methodology : A typical synthesis involves halogenation of a nitroaniline precursor. For example, 4-fluoro-2-nitroaniline can be chlorinated using N-chlorosuccinimide (NCS) in dry N,N-dimethylformamide (DMF) under inert nitrogen atmosphere. Reaction stoichiometry (1:1 molar ratio of precursor to NCS) and solvent choice (DMF) are critical for regioselectivity . Optimization may include temperature control (room temperature to 50°C) and monitoring via thin-layer chromatography (TLC) to prevent over-chlorination.
Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : The aromatic proton environment is analyzed for splitting patterns. For example, the ortho-fluoro group deshields adjacent protons, while the meta-nitro group induces distinct coupling constants.
- IR Spectroscopy : Key peaks include N–H stretches (~3350 cm⁻¹ for primary amine), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and C–F stretches (~1100 cm⁻¹) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves substituent positions and validates regiochemistry, as demonstrated in structurally similar compounds .
Intermediate-Level Research Questions
Q. What are the key chemical reactions of this compound, and how do substituents influence reactivity?
- Methodology :
- Reduction : The nitro group can be reduced to an amine using Fe/HCl or catalytic hydrogenation (H₂/Pd-C), yielding 3-chloro-2-fluoro-1,4-benzenediamine. Solvent choice (e.g., ethanol vs. acetic acid) affects reduction efficiency .
- Substitution : The chloro group undergoes nucleophilic aromatic substitution (e.g., with hydroxide or amines) under basic conditions (KOH/DMSO). The electron-withdrawing nitro and fluoro groups activate the ring for substitution .
Q. How can computational chemistry (DFT) predict the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311G**) calculates:
- Electrostatic Potential Maps : Reveals electron-deficient regions (nitro group) and nucleophilic attack sites.
- HOMO-LUMO Gaps : Predicts reactivity trends and charge-transfer interactions. Exact exchange terms in functionals improve accuracy for nitroaromatics .
Advanced Research Questions
Q. How do competing intermolecular interactions (π-stacking, halogen bonding) influence the crystal packing of this compound?
- Methodology :
- Single-Crystal Analysis : Compare with analogous compounds (e.g., 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline) to identify π-π stacking distances (3.5–4.0 Å) and C–F···Cl interactions.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) detects phase transitions linked to anisotropic lattice changes. For example, thermosalient behavior in related nitroanilines arises from strain release during heating .
Q. What mechanistic insights explain contradictory reactivity data in nitro-group reductions for halogenated nitroanilines?
- Methodology :
- Kinetic Studies : Monitor reduction rates (UV-Vis or HPLC) under varying conditions (pH, catalyst loading). Competing pathways (direct reduction vs. dehalogenation) may arise due to steric hindrance from ortho-substituents.
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace protonation steps in nitro-to-amine conversion .
Applications in Scientific Research
Q. How is this compound utilized in the synthesis of bioactive molecules or materials?
- Methodology :
- Pharmaceutical Intermediates : Serve as a precursor for fluorinated anilines used in kinase inhibitors. The nitro group facilitates subsequent functionalization (e.g., Suzuki coupling).
- Nonlinear Optical Materials : The electron-withdrawing substituents enhance polarizability, making it a candidate for second-harmonic generation (SHG) studies. Hyper-Rayleigh scattering quantifies SHG efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
